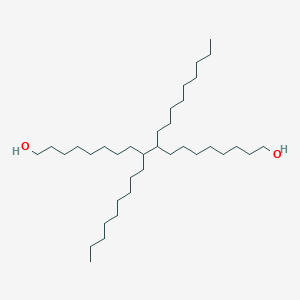
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound featuring a thiophene core substituted with pyrimidinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with 2-(4-methylpiperazin-1-yl)ethanethiol under basic conditions to form 2-(2-(4-methylpiperazin-1-yl)ethylthio)-4-pyrimidine.
Coupling with Thiophene: The intermediate is then coupled with 2,5-dibromothiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The pyrimidinyl groups can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce certain functional groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted pyrimidinyl-thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties due to the conjugated system involving thiophene and pyrimidine rings. It can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In medicinal chemistry, 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is explored for its potential as an antitumor agent. The presence of piperazine and pyrimidine moieties suggests it could interact with biological targets such as DNA or enzymes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The piperazine moiety can enhance binding affinity to biological targets, while the thiophene and pyrimidine rings contribute to the electronic properties necessary for interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2-(2-pyridyl)thio)-4-pyrimidinyl)thiophene: Similar structure but with pyridyl groups instead of piperazinyl groups.
2,5-Bis(2-(4-methylpiperazin-1-yl)thio)-4-pyrimidinyl)benzene: Benzene core instead of thiophene.
Uniqueness
The unique combination of thiophene, pyrimidine, and piperazine in 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene provides distinct electronic and binding properties, making it a versatile compound for various applications in science and industry.
Properties
CAS No. |
131407-81-3 |
|---|---|
Molecular Formula |
C26H36N8S3 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3 |
InChI Key |
FSCNSMIKGLOTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)


![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)

